molecular formula C32H12BF24- B1224393 tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

Cat. No.: B1224393
M. Wt: 863.2 g/mol
InChI Key: JNFDRDAXBUYMLD-UHFFFAOYSA-N
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Description

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a chemical compound known for its unique structure and properties. It is an anion with the chemical formula [C32H12BF24]−, featuring four fluorinated aryl groups arranged tetrahedrally around a central boron atom. This compound is often used in various chemical applications due to its stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide typically involves the reaction of boron trifluoride with 3,5-bis(trifluoromethyl)phenylmagnesium iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl bromide or iodide, which react with sodium tetrafluoroborate to yield the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires stringent quality control measures to ensure its stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, metal halides, and other organometallic compounds. Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with metal halides can yield metal complexes, while substitution reactions can produce various substituted aryl borates .

Mechanism of Action

The mechanism of action of tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide involves its ability to stabilize highly reactive cations. The compound’s non-coordinating anion nature allows it to interact weakly with cations, facilitating various chemical reactions without interfering with the catalytic cycle . This property is particularly valuable in organometallic chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
  • Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
  • Lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Uniqueness

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is unique due to its high stability, lipophilicity, and ability to act as a non-coordinating anion. These properties make it more effective in stabilizing reactive cations compared to other similar compounds, such as hexafluorophosphate and tetrafluoroborate .

Properties

IUPAC Name

tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57/h1-12H/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDRDAXBUYMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12BF24-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891949
Record name BARF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79230-20-9
Record name BARF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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